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Compound of Interest

Compound Name:
Benzothiazole, 2-[(2-

propynyloxy)methyl]-

CAS No.: 95547-63-0

Cat. No.: B13793450

Get Quote

Mechanistic Rationale & Molecular Design
Benzothiazole, 2-[(2-propynyloxy)methyl]- (CAS 95547-63-0) is a highly versatile

bifunctional building block engineered for advanced chemical biology and drug discovery. The

molecule integrates the privileged benzothiazole pharmacophore—a motif renowned for its

antimicrobial, anticancer, and intrinsic fluorogenic properties—with a terminal propargyl ether

moiety [1].

The strategic inclusion of the oxymethyl (-CH₂-O-CH₂-) linker between the benzothiazole core

and the terminal alkyne is critical. Unlike direct alkyne attachments that rigidly lock the

molecule and alter the electronic conjugation of the benzothiazole core, the ether linkage

provides essential rotational degrees of freedom [2]. This flexibility ensures that when the

molecule undergoes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the resulting

1,4-disubstituted 1,2,3-triazole can independently interact with biological targets (e.g., via

hydrogen bonding) without inducing steric clashes with the bulky benzothiazole ring.
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Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for benzothiazole-

triazole hybrid synthesis.

Reaction Dynamics & Quantitative Performance
The success of the CuAAC reaction relies entirely on maintaining a robust Cu(I) catalytic cycle.

Generating Cu(I) in situ using Copper(II) sulfate (CuSO₄) and sodium ascorbate is the most

reliable method, as it prevents the rapid oxidation that plagues direct Cu(I) salts (like CuI) in

ambient conditions [1].

The table below synthesizes field-proven reaction conditions for benzothiazole-alkyne

derivatives, highlighting the causality behind solvent and catalyst selection.

Table 1: Comparative CuAAC Reaction Conditions for Benzothiazole-Alkyne Derivatives
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Catalyst
System

Solvent
Matrix

Temp (°C) Time (h) Yield (%)
Mechanistic
Notes &
Causality

CuSO₄ / Na

Ascorbate

t-BuOH / H₂O

(1:1)
25 (RT) 6 - 12 75 - 85

Optimal: t-

BuOH

solubilizes

the lipophilic

benzothiazole

; H₂O

supports

ascorbate

reduction [2].

CuI / DIPEA DMF / MeOH 80 - 100 12 - 24 20 - 45

Sub-optimal:

Prone to

oxidation;

requires heat.

Used only for

highly

sterically

hindered

azides [3].

Laccase / Cu

Acetate

Buffer (pH

4.5)

40 24 60 - 70

Biocatalytic:

Green

chemistry

approach

utilizing

oxidoreducta

se enzymes

for mild [1,3]-

dipolar

cycloaddition

[4].
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Self-Validating Experimental Protocol: CuAAC
Synthesis
This step-by-step methodology details the synthesis of a triazole-benzothiazole hybrid. The

protocol is designed to be self-validating, embedding observable checkpoints to ensure

scientific integrity.

Materials Required
Benzothiazole, 2-[(2-propynyloxy)methyl]- (0.5 mmol)

Target Organic Azide (0.55 mmol)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.025 mmol, 5 mol%)

Sodium ascorbate (0.125 mmol, 25 mol%)

tert-Butanol (t-BuOH) and Distilled Water (Milli-Q)

Step-by-Step Methodology
Substrate Solubilization: Dissolve Benzothiazole, 2-[(2-propynyloxy)methyl]- (1.0 eq) and

the target organic azide (1.1 eq) in 5 mL of a 1:1 (v/v) mixture of t-BuOH and water in a 20

mL scintillation vial.

Causality: A slight excess of the azide ensures complete consumption of the alkyne. t-

BuOH prevents the organic substrates from crashing out of solution, while water is strictly

required to solubilize the catalytic salts [2].

Catalyst Assembly: In a separate microcentrifuge tube, dissolve CuSO₄·5H₂O (0.05 eq) in

0.5 mL of water. In another tube, dissolve sodium ascorbate (0.25 eq) in 0.5 mL of water.

Causality: Sodium ascorbate must be prepared fresh and kept in a 5-fold excess relative

to Cu(II) to maintain a continuous reducing environment, preventing the formation of

oxidative homocoupling byproducts (Glaser coupling).

Activation & Self-Validation: Add the CuSO₄ solution to the reaction mixture. Subsequently,

add the sodium ascorbate solution dropwise while stirring vigorously.
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Validation Checkpoint: The mixture will transiently turn brown (intermediate complex) and

then rapidly shift to pale yellow or green. This visual cue confirms the successful reduction

of Cu(II) to the catalytically active Cu(I) species.

Reaction Propagation: Cap the vial and stir the mixture at room temperature for 8–12 hours.

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate

(7:3) mobile phase.

Validation Checkpoint: The reaction is complete when the UV-active spot corresponding to

the starting benzothiazole alkyne disappears.

Quenching & Extraction: Dilute the mixture with 15 mL of ice-cold water. Extract the aqueous

layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (20 mL),

dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude residue via flash column chromatography (silica gel) to yield the

pure 1,4-disubstituted 1,2,3-triazole hybrid.

Applications in Drug Discovery & Chemical Biology
The conjugation of Benzothiazole, 2-[(2-propynyloxy)methyl]- via CuAAC has two primary

applications in modern chemical biology:

Antimicrobial and Anticancer Hybrids: The 1,2,3-triazole ring is a robust bioisostere for amide

bonds, offering high metabolic stability, resistance to enzymatic degradation, and strong

hydrogen-bonding capabilities. Linking the benzothiazole core to other pharmacophores

(e.g., quinolones or indoles) via this triazole bridge has yielded highly potent anti-

tuberculosis (targeting DPRE1 and ENR) and anti-inflammatory agents [2].

Fluorogenic "Click-On" Probes: Benzothiazole derivatives are inherently privileged

fluorophores. By carefully tuning the electronic properties of the azide partner, the resulting

triazole can extend the pi-conjugation system. This creates a "click-on" fluorescent dye that

remains dark in its alkyne state but emits strong fluorescence upon successful bioorthogonal

conjugation, enabling real-time microscopic visualization of cellular events [3].
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Figure 2: Application pathway for utilizing benzothiazole alkyne probes in bioorthogonal

fluorescent imaging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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